Benzonitrile, 4-(chlorophenylmethyl)-

Description

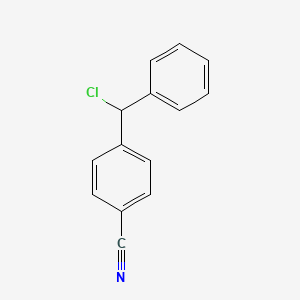

Benzonitrile, 4-(chlorophenylmethyl)- is a nitrile-substituted aromatic compound featuring a chlorophenylmethyl group (-CH₂C₆H₄Cl) at the para position of the benzonitrile core. This compound belongs to a broader class of benzonitrile derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile reactivity and functional group compatibility. The chlorophenylmethyl substituent enhances lipophilicity and may influence electronic properties, making it relevant for applications in drug discovery (e.g., kinase inhibitors) or organic electronics .

Properties

CAS No. |

13391-42-9 |

|---|---|

Molecular Formula |

C14H10ClN |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-[chloro(phenyl)methyl]benzonitrile |

InChI |

InChI=1S/C14H10ClN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H |

InChI Key |

CPRXJZXIBPXKHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the alkylation of 4-aminobenzonitrile using 2-chlorobenzyl halides (X = Cl, Br) under basic conditions. Potassium carbonate or tripotassium phosphate acts as a base, facilitating deprotonation of the amine and subsequent nucleophilic attack on the benzyl halide. Phase-transfer agents like tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction efficiency in toluene or acetonitrile solvents.

- Combine 4-aminobenzonitrile (1 equiv), 2-chlorobenzyl bromide (1.1 equiv), and K₂CO₃ (2 equiv) in acetonitrile.

- Reflux at 80°C for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Advantages and Limitations

- Advantages: Scalable, cost-effective, and compatible with diverse benzyl halides.

- Limitations: Risk of over-alkylation; requires stoichiometric base and rigorous drying.

Reductive Amination of 2-Chlorobenzaldehyde with 4-Aminobenzonitrile

Two-Step Process

This method condenses 2-chlorobenzaldehyde and 4-aminobenzonitrile to form an imine intermediate, followed by reduction using NaBH₄ or H₂/Pd-C.

Step 1: Imine Formation

Stereochemical and Solvent Effects

- Ethanol or THF solvents prevent imine hydrolysis.

- Pd-C catalytic hydrogenation affords higher purity but requires pressurized equipment.

Grignard Addition to Benzonitrile Followed by Functionalization

Formation of the Organomagnesium Intermediate

4-Aminobenzonitrile is synthesized via Grignard addition of 2-chlorophenylmagnesium bromide to benzonitrile, followed by hydrolysis.

- Add 2-chlorophenylmagnesium bromide (1.5 equiv) to benzonitrile in THF at 0°C.

- Hydrolyze with NH₄Cl, extract with ethyl acetate, and reduce the nitrile to amine using LiAlH₄.

Challenges

- Requires anhydrous conditions and careful temperature control.

- Low yields due to competing nitrile reduction side reactions.

Halide Intermediates: 4-Halomethylbenzonitrile Pathways

Synthesis via 4-Bromomethylbenzonitrile

4-Bromomethylbenzonitrile, prepared from 4-methylbenzonitrile via radical bromination, reacts with 2-chloroaniline in DMF with Cs₂CO₃.

Industrial Scalability

- Bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves 90% conversion.

- Avoids toxic Hg or Pb catalysts, enhancing safety.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 95–99 | Low | High | Over-alkylation |

| Reductive Amination | 80–99 | 98–99.9 | Medium | Moderate | Catalyst cost (Pd-C) |

| Grignard Addition | 50–65 | 85–90 | High | Low | Moisture sensitivity |

| Halide Intermediate | 85–90 | 99+ | Medium | High | Bromination safety concerns |

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(chlorophenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Oxidation: Amides, carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of benzonitrile.

Scientific Research Applications

Benzonitrile, 4-(chlorophenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(chlorophenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects .

Comparison with Similar Compounds

Substituent Impact :

- Hydroxymethyl (): Introduces polarity, affecting solubility and hydrogen-bonding capacity .

- Methylsulfonyl (): Strong electron-withdrawing effect, modulating electronic properties for applications in OLEDs or catalysis .

- Triazole-ethenyl (): Facilitates π-π stacking and hydrogen bonding, critical for cytotoxic activity in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.